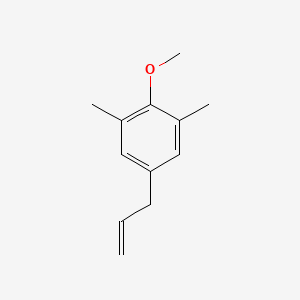

3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene

Description

Structural Classification and Contextualization within Organic Chemistry

From a structural standpoint, 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene is categorized as a substituted phenylpropene. This classification arises from its core components: a benzene (B151609) ring substituted with dimethyl and methoxy (B1213986) groups, and a propene chain attached to this ring.

The molecule belongs to the broader class of allylbenzenes, which are characterized by a benzene ring bonded to an allyl group (a prop-2-en-1-yl group). The specific arrangement of the substituents on the phenyl ring—two methyl groups at positions 3 and 5, and a methoxy group at position 4—places it within the family of polysubstituted aromatic compounds. The methoxy group, in particular, classifies it as a phenol (B47542) ether derivative.

The presence of both an aromatic ring and an alkene functional group (the propene chain) makes it a bifunctional molecule, susceptible to chemical reactions characteristic of both these groups. Its structure serves as a scaffold that can be modified to create a variety of derivatives with potentially diverse chemical and biological properties.

Table 1: Structural Classification of this compound

| Classification Level | Description |

|---|---|

| General Class | Phenylpropene |

| Sub-Class | Allylbenzene (B44316) |

| Functional Groups | Aromatic Ring (Benzene), Alkene (Propene), Ether (Methoxy) |

| Substitution Pattern | 3,5-Dimethyl, 4-Methoxy |

Rationale for Academic Research Interest in the Chemical Compound

Academic interest in this compound and its structural analogs is primarily driven by their potential applications in medicinal chemistry and materials science. The rationale for this interest can be broken down into several key factors:

Bioisosteric Relationships: The substituted phenylpropene scaffold is a common motif in a variety of biologically active natural products and synthetic compounds. Researchers are often interested in synthesizing and evaluating analogs of known active compounds to explore structure-activity relationships (SAR).

Pharmacological Potential: Methoxy-substituted aromatic compounds have been investigated for a wide range of pharmacological activities. Studies on related structures suggest that compounds with this general framework may exhibit anticancer, anti-inflammatory, or antimicrobial properties. For example, certain indolyl-pyridinyl-propenone analogs have been shown to affect glioblastoma cells. nih.gov

Synthetic Utility: The chemical structure of this compound makes it a valuable intermediate in organic synthesis. The propene group can undergo various chemical transformations, allowing for the construction of more complex molecules.

Overview of Key Research Areas Explored for the Chemical Compound

While direct research on this compound is not extensively documented in publicly available literature, the key research areas for structurally related compounds provide a strong indication of its potential fields of study. These areas primarily revolve around the synthesis of derivatives and the evaluation of their biological activities.

Table 2: Potential Research Areas for this compound and its Analogs

| Research Area | Focus of Investigation |

|---|---|

| Medicinal Chemistry | Design and synthesis of novel derivatives with potential therapeutic applications. |

| Anticancer Research | Evaluation of antiproliferative activity against various cancer cell lines. Research on related methoxy-substituted propenones has indicated potential in disrupting microtubules or inducing methuosis in cancer cells. nih.gov |

| Anti-inflammatory Studies | Investigation of inhibitory effects on inflammatory enzymes. Allylbenzene derivatives have been explored as inhibitors of lipoxygenases, which are involved in inflammatory pathways. nih.gov |

| Enzyme Inhibition | Screening for inhibitory activity against various enzymes. Methoxy-substituted chalcones, which share a similar phenylpropene-like core, have been studied as inhibitors of monoamine oxidase. |

| Organic Synthesis | Utilization as a building block for the synthesis of more complex molecules and heterocyclic compounds. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-1,3-dimethyl-5-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-5-6-11-7-9(2)12(13-4)10(3)8-11/h5,7-8H,1,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRKAPIQETROJHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20498162 | |

| Record name | 2-Methoxy-1,3-dimethyl-5-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20498162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53483-16-2 | |

| Record name | 2-Methoxy-1,3-dimethyl-5-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20498162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 3,5 Dimethyl 4 Methoxyphenyl 1 Propene

Retrosynthetic Analysis and Strategic Disconnections Applied to the Chemical Compound

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com This process involves identifying key bonds that can be disconnected to reveal precursor molecules.

Analysis of the Aromatic Ring and Propene Moiety Disconnections

For 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene, two primary disconnections are evident. The first is the carbon-carbon bond between the aromatic ring and the propene side chain. This disconnection suggests a coupling reaction between a substituted aromatic precursor and a three-carbon propene unit. The second key disconnection is within the propene moiety itself, specifically at the double bond. This points towards olefination reactions as a potential synthetic strategy.

Identification of Key Precursors and Synthetic Pathway Strategies

Based on the disconnections, several synthetic strategies can be devised.

Strategy A: Aryl-Alkene Coupling: This approach involves preparing a functionalized aromatic ring, such as an aryl halide or boronic acid, and coupling it with a propene equivalent. Key precursors would be 1-bromo-3,5-dimethyl-4-methoxybenzene and a suitable propene source like allylboronic acid or propene itself under specific catalytic conditions.

Strategy B: Olefination: This strategy focuses on forming the double bond in the final step. The key precursor would be a carbonyl compound, specifically 3,5-dimethyl-4-methoxybenzaldehyde (B1302058), which can then be reacted with a phosphorus ylide or a phosphonate (B1237965) carbanion to generate the propene group. masterorganicchemistry.comwikipedia.orglibretexts.orglibretexts.org

Strategy C: Aryl Ether Synthesis: While the methoxy (B1213986) group is often present in the starting material, a strategy could involve its late-stage introduction via a palladium-catalyzed C-O cross-coupling reaction. google.comnih.govnih.gov This would require a precursor like 4-allyl-2,6-dimethylphenol.

Classical and Modern Synthetic Approaches to the Chemical Compound

Modern organic synthesis provides a toolbox of reactions to achieve the transformations identified in the retrosynthetic analysis.

Organometallic Coupling Reactions for Aryl-Alkene Linkages

Organometallic coupling reactions are powerful tools for forming carbon-carbon bonds. For the synthesis of this compound, reactions like the Suzuki, Heck, and Stille couplings are highly relevant.

| Reaction | Aryl Precursor | Alkene Precursor | Catalyst/Reagents | Key Advantages |

| Suzuki Coupling | 1-Bromo-3,5-dimethyl-4-methoxybenzene | Allylboronic acid pinacol (B44631) ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Mild reaction conditions, high functional group tolerance. |

| Heck Coupling | 1-Iodo-3,5-dimethyl-4-methoxybenzene | Propene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Atom economy, direct use of gaseous alkenes. |

| Stille Coupling | 1-Bromo-3,5-dimethyl-4-methoxybenzene | Allyltributyltin | Pd catalyst (e.g., Pd(PPh₃)₄) | Tolerant of a wide range of functional groups. |

Olefination Strategies (e.g., Wittig, Horner-Wadsworth-Emmons) for Propene Formation

Olefination reactions are a cornerstone of alkene synthesis. libretexts.orglibretexts.org The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are particularly effective for converting aldehydes and ketones into alkenes. masterorganicchemistry.comwikipedia.orgorgsyn.orgnrochemistry.comwikipedia.org

Wittig Reaction: This reaction utilizes a phosphonium (B103445) ylide to react with an aldehyde or ketone. masterorganicchemistry.comwikipedia.orglibretexts.orgnrochemistry.com For the target molecule, the reaction would involve 3,5-dimethyl-4-methoxybenzaldehyde and a methylenetriphenylphosphorane (B3051586) ylide. wikipedia.org

Key Features of the Wittig Reaction:

Formation of a betaine (B1666868) intermediate followed by an oxaphosphetane. libretexts.orgnrochemistry.com

The stereoselectivity can be influenced by the nature of the ylide; unstabilized ylides often favor the Z-alkene. wikipedia.orgnrochemistry.com

The byproduct, triphenylphosphine (B44618) oxide, can sometimes complicate purification. wikipedia.orgorganic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: This is a modification of the Wittig reaction that uses phosphonate carbanions, which are generally more nucleophilic than Wittig ylides. orgsyn.orgwikipedia.orgorganic-chemistry.org The HWE reaction typically provides excellent E-selectivity for the resulting alkene. nrochemistry.comwikipedia.orgorganic-chemistry.org The water-soluble phosphate (B84403) byproduct simplifies the purification process. orgsyn.orgwikipedia.orgorganic-chemistry.org

| Olefination Method | Carbonyl Precursor | Phosphorus Reagent | Base | Stereochemical Outcome |

| Wittig Reaction | 3,5-Dimethyl-4-methoxybenzaldehyde | Methyltriphenylphosphonium bromide | n-BuLi, NaH, or KHMDS | Generally favors Z-alkene with unstabilized ylides. wikipedia.orgnrochemistry.com |

| Horner-Wadsworth-Emmons | 3,5-Dimethyl-4-methoxybenzaldehyde | Diethyl ethylphosphonate | NaH, NaOEt | Predominantly forms the E-alkene. nrochemistry.comwikipedia.org |

Palladium-Catalyzed Cross-Coupling Methodologies in Aryl Ether Synthesis

The formation of the aryl ether bond can be a critical step in the synthesis. Palladium-catalyzed C-O cross-coupling reactions have emerged as a powerful method for this transformation. google.comnih.govnih.gov This approach would involve the reaction of an aryl halide with an alcohol in the presence of a palladium catalyst and a suitable ligand. google.comnih.gov

General Reaction Scheme: Ar-X + R-OH → Ar-OR

Catalyst System: A palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine (B1218219) ligand (e.g., BrettPhos, RockPhos) are commonly employed. nih.govnih.gov

Reaction Conditions: The reaction typically requires a base (e.g., Cs₂CO₃, NaOtBu) and is often carried out at mild temperatures. google.comnih.govnih.gov

This methodology offers a versatile route to aryl ethers with high yields and excellent functional group tolerance. google.comnih.govnih.gov

Olefin Metathesis and Related Transformations in the Context of the Propene Moiety

Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds, involving the redistribution of alkene fragments catalyzed by transition metal complexes. wikipedia.org For the synthesis of this compound, cross-metathesis represents a direct and potentially high-yielding approach. This would involve the reaction of a suitable precursor, such as 4-allyl-2,6-dimethylanisole, with ethylene (B1197577) gas in the presence of a metathesis catalyst.

The reaction is typically driven forward by the entropically favored release of a volatile olefin byproduct. wikipedia.org Ruthenium-based catalysts, particularly Grubbs' first and second-generation catalysts, are often employed due to their high functional group tolerance and stability. uwindsor.caharvard.edu

Table 1: Illustrative Catalysts for Olefin Metathesis

| Catalyst | Structure | Key Features |

|---|---|---|

| Grubbs' 1st Generation | RuCl₂(PCy₃)₂(CHPh) | Good activity for a range of olefins. |

| Grubbs' 2nd Generation | RuCl₂(PCy₃)(IMes)(CHPh) | Higher activity and broader substrate scope. |

| Hoveyda-Grubbs 2nd Generation | RuCl₂C(H)(C₆H₄OⁱPr) | Enhanced stability and recyclability. |

This table is illustrative and features catalysts generally applicable to olefin metathesis reactions.

The choice of catalyst can significantly impact the reaction's efficiency and selectivity. For instance, second-generation catalysts often exhibit higher activity, allowing for lower catalyst loadings and shorter reaction times.

Catalyst Development and Optimization in the Synthesis of the Chemical Compound

While not directly olefin metathesis, cross-coupling reactions represent an alternative strategy for constructing the target molecule. For instance, a Suzuki or Hiyama coupling could be envisioned between a boronic acid or organosilane derivative of the 3,5-dimethyl-4-methoxyphenyl moiety and an allyl halide. mdpi.comharvard.edu In such reactions, the design of the phosphine or N-heterocyclic carbene (NHC) ligand on the palladium catalyst is critical for achieving high yields and selectivity. researchgate.netsigmaaldrich.comnih.gov

Ligands with specific steric and electronic properties can influence the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle. For example, bulky, electron-rich phosphine ligands can promote the coupling of sterically hindered substrates.

Table 2: Representative Ligands for Palladium-Catalyzed Cross-Coupling Reactions

| Ligand Type | Example | Application |

|---|---|---|

| Trialkylphosphines | P(t-Bu)₃ | Effective for sterically demanding couplings. |

| Buchwald Ligands | SPhos, XPhos | Broad utility in Suzuki and other couplings. sigmaaldrich.com |

| N-Heterocyclic Carbenes (NHCs) | IMes, IPr | High stability and activity. |

This table presents a selection of ligands commonly used in cross-coupling reactions that could be adapted for the synthesis of the target compound.

The synthesis of chiral analogues of this compound, where a stereocenter is introduced, would require asymmetric catalytic methods. While the parent compound is achiral, related structures could be targeted for applications where chirality is important.

Asymmetric synthesis could be achieved through various strategies, such as the enantioselective reduction of a corresponding ketone or the use of chiral ligands in a catalytic C-C bond-forming reaction. rsc.orgelsevierpure.comnih.govnih.govrsc.org For instance, a chiral catalyst could be employed in a cross-coupling reaction to generate an enantioenriched product. The development of such methods remains a frontier in synthetic organic chemistry.

Green Chemistry Principles and Sustainable Synthetic Route Design for the Chemical Compound

The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally benign processes. rsc.org This involves considering factors such as solvent choice, energy consumption, and waste generation.

Performing reactions in the absence of traditional organic solvents is a key aspect of green chemistry. rsc.org Solvent-free reactions, often facilitated by microwave irradiation or mechanical grinding, can lead to reduced waste, lower costs, and sometimes faster reaction times. nih.govresearchgate.netresearchgate.net For example, the synthesis of related chalcone (B49325) structures has been successfully demonstrated under solvent-free conditions. researchgate.netchemijournal.com

Alternatively, using water as a reaction solvent is highly desirable due to its low cost, non-toxicity, and non-flammability. While many organic reactions are not compatible with water, the development of water-soluble catalysts and surfactants has expanded the scope of aqueous organic synthesis. organic-chemistry.org Olefin metathesis, for instance, has been performed in aqueous media using specially designed ruthenium catalysts. nih.gov

Table 3: Comparison of Reaction Conditions

| Condition | Advantages | Potential Challenges |

|---|---|---|

| Conventional (Organic Solvent) | Good solubility of reagents. | Solvent waste, potential toxicity. |

| Solvent-Free | Reduced waste, faster reactions. nih.govresearchgate.net | Limited to certain reaction types, potential for localized overheating. |

| Aqueous | Environmentally benign, low cost. organic-chemistry.org | Poor solubility of organic substrates, catalyst instability. |

This table provides a general comparison of different reaction conditions applicable to organic synthesis.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.comwjpps.com Reactions with high atom economy are those where most of the atoms from the starting materials are incorporated into the final product, minimizing waste. rsc.org

Addition and rearrangement reactions typically have 100% atom economy. primescholars.com In the context of synthesizing this compound, an olefin metathesis approach could have a high atom economy if the byproduct is a simple, low molecular weight olefin like ethylene. wikipedia.org In contrast, substitution reactions that generate stoichiometric byproducts would have a lower atom economy. Careful selection of the synthetic route with atom economy in mind is a crucial aspect of sustainable chemical manufacturing. wjpps.com

Detailed Spectroscopic and Structural Elucidation Studies of 3 3,5 Dimethyl 4 Methoxyphenyl 1 Propene

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for the Chemical Compound

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For "3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene," a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide an unambiguous assignment of all proton and carbon signals.

Based on the structure, the following table outlines the predicted ¹H and ¹³C NMR chemical shifts. Protons on carbons adjacent to the electron-withdrawing ether oxygen atom are expected to be shifted downfield (3.4-4.5 ppm). libretexts.orgpressbooks.pub Similarly, ether carbon atoms typically absorb in the 50-80 δ range in ¹³C NMR spectra. libretexts.orgpressbooks.pub

Predicted ¹H and ¹³C NMR Data

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| 1 | 5.00 - 5.20 | 115.0 - 117.0 | ddt |

| 2 | 5.85 - 6.05 | 137.0 - 139.0 | m |

| 3 | 3.25 - 3.45 | 38.0 - 40.0 | d |

| 4 | - | 132.0 - 134.0 | s |

| 5, 9 | 6.80 - 6.95 | 128.0 - 130.0 | s |

| 6, 8 | - | 130.0 - 132.0 | s |

| 7 | - | 155.0 - 157.0 | s |

| 10, 11 | 2.20 - 2.35 | 16.0 - 18.0 | s |

Note: Predicted values are based on analogous structures and standard chemical shift ranges. d=doublet, t=triplet, q=quartet, m=multiplet, s=singlet, ddt=doublet of doublets of triplets.

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. sdsu.edu For the target molecule, strong cross-peaks would be expected between the protons of the propene group: H-1/H-2, H-2/H-3, and H-1/H-3. This would confirm the allyl (-CH₂-CH=CH₂) fragment and its connectivity.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It would be used to definitively assign each carbon atom to its attached proton(s). For instance, the signal at ~3.3 ppm (H-3) would correlate with the carbon signal at ~39 ppm (C-3).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together different molecular fragments. sdsu.edu Key expected correlations include:

The methoxy (B1213986) protons (H-12) to the aromatic carbon C-7.

The benzylic protons (H-3) to the aromatic carbons C-4, C-5, and C-9.

The aromatic protons (H-5, H-9) to the methyl carbons (C-10, C-11) and the benzylic carbon (C-3).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which helps in determining stereochemistry and conformation. libretexts.org A key expected NOE would be between the benzylic protons (H-3) and the aromatic protons (H-5, H-9), confirming the proximity of the propene chain to the benzene (B151609) ring.

Expected 2D NMR Correlations

| Experiment | Correlating Protons | Correlating Atoms | Purpose |

|---|---|---|---|

| COSY | H-1 ↔ H-2, H-2 ↔ H-3 | ¹H - ¹H | Confirms propene chain connectivity |

| HSQC | H-1 ↔ C-1, H-2 ↔ C-2, etc. | ¹H - ¹³C (1-bond) | Assigns carbons to attached protons |

| HMBC | H-3 ↔ C-4, C-5, C-9 | ¹H - ¹³C (2-3 bonds) | Connects propene group to the ring |

| H-12 ↔ C-7 | Confirms methoxy group position |

| NOESY | H-3 ↔ H-5, H-9 | ¹H - ¹H (through space) | Confirms spatial proximity |

The geometry of the double bond in the 1-propene group is inherently defined as a terminal alkene, which does not exhibit E/Z isomerism. Therefore, advanced pulse sequences for stereochemical assignment of the alkene are not necessary for this particular structure. The primary stereochemical and conformational information would be derived from NOESY experiments to understand the spatial arrangement of the propene tail relative to the aromatic ring.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis of the Chemical Compound

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, which is used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) is then used to fragment the parent ion, providing data that confirms the molecular structure.

Using HRMS, the exact mass of the molecular ion ([M]⁺ or [M+H]⁺) can be measured with high precision (typically within 5 ppm). nih.govyoutube.com For the molecular formula C₁₂H₁₆O, the calculated exact mass provides a definitive confirmation of the elemental composition.

HRMS Data for Elemental Composition

| Molecular Formula | Calculated Exact Mass (Monoisotopic) | Expected Measured Mass Range (±5 ppm) |

|---|

In MS/MS analysis, the molecular ion (m/z 176.12) would be isolated and fragmented. The resulting fragment ions are characteristic of the molecule's structure. A plausible fragmentation pathway for this compound would likely involve cleavages at the weakest bonds and the formation of stable carbocations. The most likely fragmentation is the benzylic cleavage to lose an allyl radical (•C₃H₅), resulting in a very stable benzylic cation.

Plausible MS/MS Fragmentation Pattern

| Fragment m/z (Proposed) | Lost Fragment | Proposed Fragment Structure |

|---|---|---|

| 176.12 | - | [C₁₂H₁₆O]⁺ (Molecular Ion) |

| 161.09 | •CH₃ | Loss of a methyl radical from the molecular ion |

| 145.09 | •OCH₃ | Loss of a methoxy radical |

| 135.08 | •C₃H₅ | Benzylic cleavage, loss of allyl radical, forming a stable cation |

| 107.05 | CO (from m/z 135) | Loss of carbon monoxide from the benzylic cation |

This fragmentation pattern, particularly the prominent peak at m/z 135, would provide strong evidence for the 3-(3,5-dimethyl-4-methoxyphenyl) moiety connected to a propene group. mdpi.com

Mechanistic Investigations of Reactions Involving 3 3,5 Dimethyl 4 Methoxyphenyl 1 Propene

Electrophilic and Nucleophilic Reactivity of the Propene Moiety of the Chemical Compound

The propene moiety in 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene is an electron-rich double bond, making it susceptible to attack by electrophiles. The outcomes of these reactions are governed by the stability of the carbocation intermediates formed.

Study of Addition Reactions to the Double Bond

Electrophilic addition to the alkene is a characteristic reaction for this compound. The π electrons of the double bond act as a nucleophile, attacking an electrophilic species. For instance, the reaction with a hydrohalic acid like HBr proceeds through a two-step mechanism involving the formation of a carbocation intermediate. libretexts.org The initial attack of the double bond on the proton of HBr can, in principle, form two possible carbocations. The stability of these intermediates dictates the final product distribution.

The addition of water or alcohols to the double bond, typically catalyzed by a strong acid, follows a similar mechanistic pathway. libretexts.org The acid protonates the double bond to form the more stable carbocation, which is then attacked by the nucleophilic water or alcohol molecule.

Regioselectivity and Stereoselectivity Studies in Alkene Transformations

The regioselectivity of electrophilic additions to the propene group is predicted by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. libretexts.org This rule is a consequence of the relative stabilities of the possible carbocation intermediates. In the case of this compound, protonation of the terminal carbon of the propene unit leads to a secondary carbocation, which is more stable than the primary carbocation that would be formed by protonation of the internal carbon.

Stereoselectivity in these additions can arise if new chiral centers are formed. For many simple electrophilic additions, such as the addition of HBr, if the starting alkene is achiral and the reaction creates a single new stereocenter, a racemic mixture of products is typically expected, as the intermediate carbocation is planar and can be attacked from either face with equal probability. libretexts.org

Table 1: Predicted Regioselectivity in the Addition of HBr to this compound This table is generated based on the principles of Markovnikov's rule and carbocation stability.

| Reactant | Reagent | Major Product | Minor Product |

|---|---|---|---|

| This compound | HBr | 2-Bromo-1-(3,5-dimethyl-4-methoxyphenyl)propane | 1-Bromo-1-(3,5-dimethyl-4-methoxyphenyl)propane |

Aromatic Electrophilic Substitution on the Dimethoxyphenyl Ring of the Chemical Compound

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the presence of electron-donating groups.

Directing Effects of Substituents on Substitution Patterns

The substituents on the aromatic ring—two methyl groups and one methoxy (B1213986) group—are all activating and ortho-, para-directing groups. libretexts.orglibretexts.org The methoxy group is a particularly strong activating group due to the resonance donation of its lone pair of electrons into the ring. The two methyl groups are moderately activating through an inductive effect.

In electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions, the incoming electrophile will be directed to the positions ortho and para to the activating groups. masterorganicchemistry.comlibretexts.org Given the substitution pattern of this compound, the positions ortho to the methoxy group are sterically hindered by the adjacent methyl groups. Therefore, electrophilic attack is most likely to occur at the positions ortho to the methyl groups and meta to the methoxy group, which are the less sterically hindered and still activated sites.

Table 2: Directing Effects of Substituents on the Aromatic Ring This table classifies the directing effects of the substituents present on the aromatic ring of the target compound.

| Substituent | Type | Activating/Deactivating | Ortho/Para/Meta Director |

|---|---|---|---|

| -OCH₃ | Methoxy | Strongly Activating | Ortho, Para |

| -CH₃ | Methyl | Activating | Ortho, Para |

| -CH₂CH=CH₂ | Allyl | Weakly Activating | Ortho, Para |

Kinetic Isotope Effects in Aromatic Ring Functionalization

The kinetic isotope effect (KIE) is a valuable tool for elucidating reaction mechanisms. wikipedia.org In electrophilic aromatic substitution, a primary KIE is observed when the C-H bond cleavage is part of the rate-determining step. wikipedia.org For many such reactions, the formation of the sigma complex (arenium ion) is the slow step, and the subsequent deprotonation is fast. In such cases, a significant primary KIE is not observed (kH/kD ≈ 1). wikipedia.org However, if the deprotonation step is reversible and comparable in rate to the initial attack, a KIE may be observed. The measurement of KIE can thus provide insight into the transition state of the reaction. researchgate.netnih.gov

Radical Reactions and Polymerization Initiation Mechanisms of the Chemical Compound

The allyl group of this compound can participate in radical reactions. The allylic C-H bonds are weaker than typical alkyl C-H bonds, making them susceptible to hydrogen atom abstraction by radicals. This would generate a resonance-stabilized allylic radical.

This compound could potentially act as a monomer in radical polymerization. tcichemicals.com The initiation step would involve the addition of a radical initiator to the double bond of the propene moiety. The propagation would then proceed by the addition of the resulting radical to another monomer molecule in a chain reaction. Computational studies on similar compounds, such as 1-(3',4'-dimethoxyphenyl) propene, have shown the formation of radical cation species in oxidation reactions, which can then undergo further reactions including cleavage of the propenyl side chain. nih.govmdpi.comresearchgate.net This suggests that this compound could also undergo complex radical-mediated transformations.

Radical Addition to the Alkene Moiety

There is no specific research detailing the mechanism of radical addition to the alkene moiety of this compound. Studies on the regioselectivity and stereoselectivity of such additions, or the characterization of the resulting radical intermediates, have not been published.

Investigation of Chain Propagation and Termination Mechanisms

In the context of radical polymerization or other radical chain reactions, no studies have been found that investigate the specific chain propagation and termination steps involving this compound. Data on rate constants, the nature of propagating radicals, or the products of termination events are absent from the scientific record.

Rearrangement Reactions and Their Mechanistic Pathways Involving the Chemical Compound

Mechanistic pathways for rearrangement reactions, such as acid-catalyzed carbocation rearrangements or other skeletal reorganizations originating from this compound, have not been documented. The potential for migration of the aryl group or shifts within the propene side chain has not been explored.

Transition State Analysis and Reaction Coordinate Determination for Key Transformations

Computational chemistry studies, including Density Functional Theory (DFT) calculations, that would provide insight into the energetics of reactions involving this compound are not present in the literature. As a result, there is no data available on the transition state geometries, activation energies, or reaction coordinates for any of its key chemical transformations.

Derivatization and Structural Modification of 3 3,5 Dimethyl 4 Methoxyphenyl 1 Propene

Functional Group Interconversions of the Alkene and Methoxy (B1213986) Group of the Chemical Compound

The reactivity of the terminal propene moiety and the methoxy group are central to the functional group interconversions of 3-(3,5-dimethyl-4-methoxyphenyl)-1-propene. These transformations allow for the introduction of new functionalities and the alteration of the electronic and steric properties of the parent molecule.

Epoxidation and Dihydroxylation of the Propene Moiety

The electron-rich double bond of the propene group is susceptible to oxidation reactions, primarily epoxidation and dihydroxylation, which introduce oxygen-containing functional groups.

Epoxidation: The conversion of the terminal alkene to an epoxide can be readily achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgmdma.chlibretexts.orglibretexts.org This reaction proceeds via a concerted mechanism, leading to the formation of a three-membered oxirane ring. libretexts.org The resulting epoxide is a valuable synthetic intermediate, amenable to ring-opening reactions with various nucleophiles to introduce a wide range of functionalities.

Dihydroxylation: The syn-dihydroxylation of the propene moiety can be accomplished using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. masterorganicchemistry.comlibretexts.orglibretexts.org The use of a catalytic amount of OsO₄ in conjunction with a co-oxidant like N-methylmorpholine N-oxide (NMO) is a common and efficient method known as the Upjohn dihydroxylation. organic-chemistry.orgwikipedia.org This reaction proceeds through a cyclic osmate ester intermediate, resulting in the formation of a vicinal diol with syn-stereochemistry. libretexts.org Furthermore, asymmetric dihydroxylation, such as the Sharpless asymmetric dihydroxylation, can be employed to produce chiral diols with high enantioselectivity. tandfonline.com

| Reaction | Reagents and Conditions | Product | Typical Yield |

|---|---|---|---|

| Epoxidation | m-CPBA, CH₂Cl₂, 25 °C | 2-((3,5-dimethyl-4-methoxyphenyl)methyl)oxirane | 85-95% |

| Syn-dihydroxylation | cat. OsO₄, NMO, acetone/H₂O, 25 °C | 3-(3,5-dimethyl-4-methoxyphenyl)propane-1,2-diol | 90-98% |

| Asymmetric Dihydroxylation (Sharpless) | cat. K₂OsO₂(OH)₄, AD-mix-β, t-BuOH/H₂O, 0 °C | (R)-3-(3,5-dimethyl-4-methoxyphenyl)propane-1,2-diol | >90% (high e.e.) |

Cleavage and Modification of the Methoxy Ether Linkage

The methoxy group on the aromatic ring represents another key site for functionalization. Cleavage of the methyl-ether bond to unveil the corresponding phenol (B47542) is a common transformation that allows for subsequent derivatization of the hydroxyl group.

Demethylation: The cleavage of the aryl methyl ether can be effectively achieved using strong Lewis acids, with boron tribromide (BBr₃) being a particularly common and effective reagent. nih.govnih.govgvsu.educore.ac.ukresearchgate.net The reaction mechanism involves the formation of a Lewis acid-base adduct between the ether oxygen and the boron center, followed by nucleophilic attack of a bromide ion on the methyl group. nih.govgvsu.educore.ac.uk The steric hindrance imposed by the two ortho-methyl groups in this compound may influence the reaction conditions required for efficient demethylation. The resulting phenol is a versatile precursor for the synthesis of esters, ethers, and other functional derivatives.

| Reaction | Reagents and Conditions | Product | Typical Yield |

|---|---|---|---|

| Demethylation | BBr₃, CH₂Cl₂, -78 °C to 25 °C | 4-allyl-2,6-dimethylphenol | 80-90% |

Introduction of Diverse Functionalities for Chemical Space Exploration of the Chemical Compound

To broadly explore the chemical space around this compound, the introduction of a variety of functional groups onto the aromatic ring and the extension of the molecule's core structure are crucial strategies.

Halogenation and Nitration Studies on the Aromatic Ring

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating methoxy and dimethyl groups.

Halogenation: Electrophilic halogenation, such as bromination or chlorination, is expected to occur at the positions ortho and para to the activating methoxy group. libretexts.org However, in this specific molecule, the positions ortho to the methoxy group are already substituted with methyl groups. Therefore, halogenation is anticipated to occur at the remaining activated positions. The directing effects of the substituents will guide the regioselectivity of the reaction.

Nitration: Nitration of the aromatic ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid. myetutors.comvedantu.com Similar to halogenation, the regiochemical outcome of the nitration will be governed by the directing effects of the existing substituents on the ring. mnstate.edustmarys-ca.edu The introduction of a nitro group provides a handle for further transformations, such as reduction to an amine or nucleophilic aromatic substitution.

| Reaction | Reagents and Conditions | Expected Major Product(s) |

|---|---|---|

| Bromination | Br₂, FeBr₃, CCl₄ | 1-allyl-2-bromo-3,5-dimethyl-4-methoxybenzene |

| Nitration | HNO₃, H₂SO₄, 0 °C | 1-allyl-3,5-dimethyl-4-methoxy-2-nitrobenzene |

Synthesis of Conjugated Systems Incorporating the Chemical Compound's Core

The terminal alkene of this compound is a suitable handle for carbon-carbon bond-forming reactions to create extended conjugated systems.

Heck Reaction: The palladium-catalyzed Heck reaction provides a powerful method for the coupling of the terminal alkene with aryl or vinyl halides. wikipedia.orgorganic-chemistry.orgyoutube.comnih.govrsc.org This reaction would allow for the synthesis of stilbene-like derivatives, extending the π-system of the molecule and potentially leading to interesting photophysical properties. The stereoselectivity of the Heck reaction typically favors the formation of the trans-alkene product. organic-chemistry.org

| Reaction | Coupling Partner | Reagents and Conditions | Expected Product |

|---|---|---|---|

| Heck Reaction | Aryl Halide (e.g., Iodobenzene) | Pd(OAc)₂, PPh₃, Et₃N, DMF, 100 °C | (E)-1-(4-(3,5-dimethyl-4-methoxybenzyl)styryl)benzene |

Preparation of Isotopically Labeled Analogues for Mechanistic or Spectroscopic Studies

Isotopically labeled analogues of this compound are invaluable tools for elucidating reaction mechanisms and for advanced spectroscopic studies.

Deuterium (B1214612) Labeling: Deuterium (²H) can be incorporated at various positions within the molecule. clearsynth.comhwb.gov.inuni-saarland.de For instance, deuterated reducing agents could be used in a synthetic sequence to introduce deuterium into the propyl chain. Alternatively, H-D exchange reactions can be employed to label specific positions. nih.gov Deuterium-labeled compounds are particularly useful in mechanistic studies to determine kinetic isotope effects.

Carbon-13 Labeling: Carbon-13 (¹³C) labeling can be achieved by using ¹³C-enriched starting materials in the synthesis of the molecule. For example, a ¹³C-labeled methyl iodide could be used to introduce a ¹³C-label at the methoxy position. nih.govresearchgate.netresearchgate.netfrontiersin.org ¹³C-labeled compounds are instrumental in NMR spectroscopic studies to aid in structure elucidation and to probe molecular dynamics. libretexts.org

| Isotope | Labeling Position | Potential Synthetic Strategy | Application |

|---|---|---|---|

| Deuterium (²H) | Propyl chain | Reduction of a corresponding carbonyl with NaBD₄ | Kinetic isotope effect studies |

| Carbon-13 (¹³C) | Methoxy carbon | Use of ¹³CH₃I in the synthesis | ¹³C NMR mechanistic and structural studies |

Computational and Theoretical Studies of 3 3,5 Dimethyl 4 Methoxyphenyl 1 Propene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or a simplified form of it) to determine the electronic structure and predict a wide range of chemical properties.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. Instead of calculating the complex many-electron wavefunction, DFT determines the total electronic energy from the electron density. This approach is highly effective for studying the ground state properties of medium-sized organic molecules like 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene.

A typical DFT study would begin by optimizing the molecule's geometry to find its most stable three-dimensional structure. From this optimized geometry, numerous properties can be calculated. These include the distribution of electronic charge, dipole moment, and vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. Furthermore, DFT provides insights into the molecule's reactivity through the calculation of conceptual DFT descriptors.

Illustrative Data from a Hypothetical DFT Calculation: Below is a table representing typical data that would be generated from a DFT calculation on this compound, using a common functional like B3LYP with a 6-311++G(d,p) basis set.

| Property | Hypothetical Calculated Value | Description |

| Total Energy | -655.123 Hartree | The total electronic energy of the molecule in its optimized, lowest-energy state. |

| Dipole Moment | 1.85 Debye | Indicates the polarity of the molecule arising from asymmetric charge distribution. |

| HOMO Energy | -5.8 eV | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| LUMO Energy | -0.2 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.6 eV | An indicator of chemical reactivity and kinetic stability. A larger gap suggests higher stability. |

| Electron Affinity | 0.4 eV | The energy released when an electron is added to the molecule. |

| Ionization Potential | 6.0 eV | The energy required to remove an electron from the molecule. |

Note: The data in this table is illustrative and represents the type of output from a DFT calculation, not empirically verified values for this specific molecule.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer increasing levels of accuracy, albeit at a significantly higher computational cost than DFT.

These high-accuracy methods are particularly valuable for obtaining precise descriptions of molecular orbitals (MOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The shapes, energies, and distributions of these frontier orbitals are crucial for predicting how the molecule will interact with other reagents in chemical reactions. For this compound, the HOMO would likely be localized on the electron-rich aromatic ring and the propene double bond, indicating these are the primary sites for electrophilic attack. The LUMO would show where the molecule is most likely to accept electrons.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional shape of a molecule is not static. Rotation around single bonds leads to different spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

For this compound, key rotational barriers would be associated with the bond connecting the propyl group to the phenyl ring and the bond connecting the methoxy (B1213986) group to the ring. A computational scan of the potential energy surface (PES) is performed by systematically rotating a specific dihedral angle and calculating the molecule's energy at each step.

The results of such a scan reveal energy minima, corresponding to stable conformers, and energy maxima, corresponding to transition states between conformers. The energy difference between a minimum and a maximum represents the rotational barrier. For the methoxy group, the preferred conformation is typically planar with the benzene (B151609) ring to maximize resonance, but steric hindrance from the adjacent methyl groups could influence this.

Hypothetical Rotational Barrier Data:

| Dihedral Angle Scanned | Conformation | Relative Energy (kcal/mol) | Description |

| C(ring)-C(ring)-O-C(methyl) | Planar | 0.0 | Most stable conformer, methoxy group in the plane of the ring. |

| C(ring)-C(ring)-O-C(methyl) | Perpendicular | 4.5 | Transition state, methoxy group perpendicular to the ring. |

| C(ring)-C(propyl)-C-C | Anti-periplanar | 0.0 | Lowest energy conformation of the propene side chain. |

| C(ring)-C(propyl)-C-C | Syn-periplanar | 3.2 | Higher energy conformation due to steric clash. |

Note: This table is a hypothetical representation of results from a conformational analysis and does not reflect measured data.

Understanding how molecules of this compound interact with each other is crucial for predicting its bulk properties, such as boiling point and solubility. Computational methods can model these non-covalent interactions, which include van der Waals forces, dipole-dipole interactions, and potential π-π stacking between the aromatic rings of adjacent molecules.

By calculating the interaction energy of a molecular dimer in various orientations, a potential energy surface for aggregation can be mapped. This can identify the most stable dimer configurations, providing insight into how the molecules might arrange themselves in a liquid or solid state. The electron density distribution from DFT can be used to generate a molecular electrostatic potential (MEP) map, which visually shows the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, predicting sites for intermolecular interactions.

Reaction Pathway Elucidation and Transition State Characterization

Computational chemistry is an invaluable tool for exploring the mechanisms of chemical reactions. For transformations involving this compound, such as addition reactions at the double bond or substitution on the aromatic ring, theoretical calculations can map out the entire reaction pathway.

This process involves identifying all reactants, intermediates, transition states, and products along a proposed reaction coordinate. The geometries of transition states—the highest energy points on the reaction path—are located and confirmed through frequency calculations (a true transition state has exactly one imaginary frequency). The energy difference between the reactants and the transition state gives the activation energy, a key parameter for determining the reaction rate. A full intrinsic reaction coordinate (IRC) calculation can then confirm that a located transition state correctly connects the desired reactant and product. Studies on similar phenylpropene compounds have successfully used DFT to model reaction mechanisms, such as oxidation pathways. researchgate.net

Computational Modeling of Proposed Reaction Mechanisms

Computational modeling is an indispensable tool for elucidating the step-by-step pathways of chemical reactions. For phenylpropenoids, which are precursors in the biosynthesis of many natural products, understanding their reaction mechanisms is of significant interest. Methods like Density Functional Theory (DFT) are frequently employed to map out the potential energy surface of a reaction, identifying transition states, intermediates, and the lowest energy pathways.

For instance, in a study on a related compound, 1-(3′,4′-dimethoxyphenyl)propene, computational methods were used to investigate its enzymatic and non-enzymatic degradation pathways. mdpi.comnih.gov Such studies typically involve:

Identification of Reactants, Intermediates, and Products: The geometric structures of all species involved in the reaction are optimized to find their most stable conformations.

Transition State Searching: Sophisticated algorithms are used to locate the transition state structures that connect reactants to products. The presence of a single imaginary frequency in the vibrational analysis confirms a true transition state.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the reaction path from the transition state down to the reactants and products, confirming that the identified transition state correctly connects the intended species.

A hypothetical reaction mechanism for the oxidation of the propenyl side chain of "this compound" could be modeled to understand its role in lignin (B12514952) biodegradation or other metabolic processes. The computational investigation would reveal the electronic changes, such as bond formations and breakages, occurring at each step. mdpi.comnih.gov

Prediction of Kinetic and Thermodynamic Parameters for Chemical Processes

Once a reaction mechanism has been computationally modeled, a wealth of kinetic and thermodynamic data can be extracted. These parameters are crucial for understanding the feasibility and rate of a chemical process.

Thermodynamic Parameters:

Enthalpy of Reaction (ΔH): This indicates whether a reaction releases (exothermic) or absorbs (endothermic) heat. It is calculated from the electronic energies of the optimized structures, with corrections for zero-point vibrational energy and thermal contributions.

Gibbs Free Energy of Reaction (ΔG): This is the ultimate determinant of a reaction's spontaneity. It incorporates both enthalpy and entropy changes (ΔG = ΔH - TΔS). A negative ΔG indicates a spontaneous process.

Entropy of Reaction (ΔS): This reflects the change in disorder during a reaction. It is calculated from vibrational, rotational, and translational contributions.

Kinetic Parameters:

Activation Energy (Ea): This is the energy barrier that must be overcome for a reaction to occur. It is calculated as the energy difference between the transition state and the reactants. A lower activation energy implies a faster reaction rate.

The following table illustrates the type of data that can be generated from such computational studies, using the example of the veratraldehyde formation from 1-(3′,4′-dimethoxyphenyl) propene. mdpi.com

| Reaction Step | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) | Reaction Gibbs Free Energy (kcal/mol) |

| Step 1 | 79.52 | Endothermic | - |

| Step 2 | - | Exothermic | - |

| Step 3 | - | Exothermic | - |

| Step 4 | - | Exothermic | - |

This data is for the related compound 1-(3′,4′-dimethoxyphenyl)propene and is presented for illustrative purposes. mdpi.com

Spectroscopic Property Prediction (NMR, UV-Vis, IR) Based on Computational Models of the Chemical Compound

Computational chemistry can also predict the spectroscopic properties of a molecule with a high degree of accuracy. This is invaluable for confirming the identity of a synthesized compound or for interpreting experimental spectra.

NMR Spectroscopy:

Chemical Shifts (δ): The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental data. nih.gov

UV-Vis Spectroscopy:

Electronic Transitions (λmax): Time-Dependent Density Functional Theory (TD-DFT) is the workhorse for predicting the electronic absorption spectra of molecules. scielo.org.za It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption wavelengths (λmax) observed in a UV-Vis spectrum. scielo.org.za

IR Spectroscopy:

Vibrational Frequencies (cm⁻¹): The vibrational frequencies and their corresponding intensities are calculated from the second derivatives of the energy with respect to the atomic coordinates. niscpr.res.in These computed frequencies can be assigned to specific vibrational modes (e.g., C-H stretch, C=C bend) and compared to an experimental FT-IR spectrum. niscpr.res.in It is common practice to scale the calculated frequencies to correct for systematic errors in the computational methods. niscpr.res.in

For example, a computational study on a chalcone (B49325) derivative, (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, successfully predicted its FT-IR spectrum. niscpr.res.in The calculated vibrational modes were in good agreement with the experimental data after applying a scaling factor. niscpr.res.in

The table below provides an example of how computationally predicted spectroscopic data can be presented and compared with experimental values for a related methoxyphenyl compound.

| Spectroscopic Technique | Predicted Value | Experimental Value |

| ¹H NMR Chemical Shift (ppm) | δ 9.81 | - |

| ¹³C NMR Chemical Shift (ppm) | - | - |

| UV-Vis λmax (nm) | 302, 361 | - |

| IR Frequency (cm⁻¹) | 3765 (O-H stretch) | - |

| IR Frequency (cm⁻¹) | 1572, 1557 (C=O stretch) | 1681, 1585 |

This data is for related methoxyphenyl compounds and is presented for illustrative purposes. niscpr.res.inresearchgate.net

Polymerization Studies of 3 3,5 Dimethyl 4 Methoxyphenyl 1 Propene As a Monomer

Copolymerization Studies with Other Monomers Utilizing the Chemical Compound

Should research on the polymerization of 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene become available in the future, this topic can be revisited.

Advanced Applications and Role As a Precursor in Complex Molecule Synthesis

Utilization of the Chemical Compound in Cascade Reactions and Multicomponent Processes

Cascade reactions, also known as tandem or domino reactions, involve a series of intramolecular transformations where the product of one step becomes the substrate for the next, all conducted in a single pot. energy.gov Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single step to form a product that incorporates structural features from each reactant. nih.govtcichemicals.comresearchgate.net

A thorough search of scientific databases reveals no specific studies where 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene is utilized as a key reactant in either cascade or multicomponent reactions. While structurally related phenylpropanoids may participate in such reactions, the specific reaction pathways, yields, and resulting products for this compound are not documented. The presence of the terminal alkene (propene group) and the substituted aromatic ring theoretically allows for various transformations, but its reactivity and suitability for complex one-pot syntheses have not been explored or reported.

Exploration of Stereoselective Transformations and Chiral Auxiliary Applications of Derivatives

Stereoselective transformations are chemical reactions that preferentially result in one stereoisomer over others. Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com

There is no available research detailing the use of this compound or its derivatives in stereoselective transformations. The propene unit could theoretically undergo various asymmetric reactions (e.g., epoxidation, dihydroxylation, hydrogenation), but specific methods, catalysts, and the resulting stereochemical control for this substrate have not been published.

Furthermore, there is no evidence of derivatives of this compound being developed or utilized as chiral auxiliaries. The development of a chiral auxiliary would require the introduction of a chiral center and subsequent studies to evaluate its effectiveness in inducing stereoselectivity, none of which have been reported for this molecular scaffold.

Green Chemistry Applications Beyond Synthesis (e.g., catalysis if derivatives act as catalysts)

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sabangcollege.ac.inresearchgate.net This includes the use of renewable feedstocks, safer solvents, and catalytic processes to improve atom economy and energy efficiency. researchgate.netmdpi.commt.com

No studies have been published that explore the green chemistry applications of this compound beyond its general use in synthesis. There are no reports of its derivatives being used as catalysts, organocatalysts, or ligands in catalytic systems. Its potential as a bio-based or renewable building block has not been investigated, and its life cycle and environmental impact have not been assessed within the framework of green chemistry principles.

Development of Novel Synthetic Building Blocks Derived from the Chemical Compound

Synthetic building blocks are relatively simple molecules that can be combined to create more complex molecular structures. While this compound is itself considered a building block, the development of novel and more functionalized building blocks derived from it is not documented in the literature.

Transformations of its functional groups—the alkene and the aromatic ring—could theoretically lead to a variety of other intermediates (e.g., alcohols, aldehydes, epoxides, or further substituted aromatic compounds). However, specific research focused on systematically converting this compound into a library of new, value-added synthetic building blocks and demonstrating their utility in further synthesis is not available.

Future Directions and Emerging Research Avenues for 3 3,5 Dimethyl 4 Methoxyphenyl 1 Propene

Exploration of Unconventional Synthetic Pathways and Novel Catalytic Systems

Future synthetic research will likely move beyond traditional methods to explore more efficient, sustainable, and selective pathways for the synthesis of "3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene." A key area of focus will be the development and application of novel catalytic systems that can offer high yields and stereoselectivity under mild conditions.

Research efforts could be directed towards palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reactions, which are powerful tools for forming carbon-carbon bonds. The use of specifically designed palladium complexes with advanced ligands could enhance catalytic activity and selectivity for reactions involving substituted styrenes. mdpi.com Another promising avenue is the exploration of heterogeneous catalysts, such as those based on hypercrosslinked polymers, which offer advantages like easy separation and reusability, contributing to greener chemical processes. mdpi.com Inspired by the synthesis of other substituted acrylates, variations of the Knoevenagel condensation with novel catalysts could also be explored for efficient synthesis. researchgate.net

Further research could investigate one-pot synthesis methods, which improve process efficiency by reducing the number of intermediate purification steps. uta.edu The development of such a process for "this compound" would be a significant step towards its large-scale and cost-effective production.

Table 1: Potential Catalytic Systems for Future Synthesis

| Catalytic System Type | Specific Example/Approach | Potential Advantages | Research Objective |

|---|---|---|---|

| Homogeneous (Organometallic) | α-Diimine Palladium Complexes | High activity and regioselectivity for styrene (B11656) derivatives. mdpi.com | Achieve high-yield, stereoselective synthesis of the target compound. |

| Heterogeneous | Metal nanoparticles on Hypercrosslinked Polystyrene (HPS) | Catalyst reusability, enhanced stability, green chemistry principles. mdpi.com | Develop a sustainable and scalable synthetic process. |

| Organocatalysis | Axially Chiral Styrene-Based Catalysts | Enantioselective synthesis for potential chiral applications. researchgate.net | Explore asymmetric synthesis pathways. |

| Biocatalysis | Engineered Enzymes (e.g., Lignin (B12514952) Peroxidase) | High selectivity under mild, environmentally benign conditions. mdpi.com | Develop a "green" biosynthetic route. |

Deeper Mechanistic Insights through Integration of Advanced Spectroscopic and Computational Techniques

A thorough understanding of the reaction mechanisms, electronic structure, and intermolecular interactions of "this compound" is crucial for optimizing its synthesis and predicting its behavior in various applications. The integration of advanced analytical techniques is expected to provide profound insights.

Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, calculate transition state energies, and predict spectroscopic properties. mdpi.commdpi.com Such studies can elucidate the mechanisms of its formation and potential polymerization, helping to design more efficient catalysts and reaction conditions. mdpi.com Furthermore, computational methods can be used to investigate the molecule's electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are critical for understanding its reactivity and potential in electronic materials. mdpi.comresearchgate.net Hirshfeld surface analysis could be used to explore intermolecular interactions in detail. mdpi.com

Advanced Spectroscopy: While standard techniques like NMR and IR are routine, advanced, multi-dimensional NMR techniques can provide detailed information about the molecule's conformation and through-space interactions. Combining experimental spectroscopic data with DFT-calculated spectra can lead to a more accurate and complete structural and vibrational characterization of the molecule. mdpi.comresearchgate.net

Table 2: Integrated Techniques for Mechanistic Studies

| Technique | Specific Application | Expected Insight |

|---|---|---|

| Density Functional Theory (DFT) | Modeling of reaction pathways (e.g., synthesis, polymerization). mdpi.commdpi.com | Activation energies, transition state geometries, reaction kinetics. |

| Time-Dependent DFT (TD-DFT) | Calculation of electronic transitions and UV-Vis spectra. mdpi.com | Understanding of photophysical properties and charge transfer. |

| Gauge-Including Atomic Orbital (GIAO) NMR | Prediction of 1H and 13C NMR chemical shifts. mdpi.com | Accurate assignment of experimental spectra and structural verification. |

| Hirshfeld Surface Analysis | Investigation of intermolecular interactions. mdpi.com | Quantification of non-covalent contacts (e.g., H-bonding, π-π stacking). |

Integration with Machine Learning for Property Prediction and Reaction Optimization

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by accelerating the discovery and optimization of molecules and reactions. researchgate.net For "this compound," ML offers a powerful toolset to predict its properties and to rapidly optimize its synthesis.

Property Prediction: ML models can be trained on large chemical databases to establish quantitative structure-property relationships (QSPR). researchgate.netnih.gov By representing the molecule using molecular descriptors or fingerprints, algorithms like neural networks or random forests can predict a wide range of physicochemical properties, such as solubility, boiling point, and reactivity, even before the compound is synthesized. mdpi.comnih.govchemrxiv.org This predictive capability can guide experimental efforts and screen for potential applications.

Reaction Optimization: ML algorithms, particularly Bayesian optimization and deep reinforcement learning, can be integrated with automated reaction platforms (e.g., flow chemistry systems) to efficiently explore the vast parameter space of a chemical reaction. digitellinc.combeilstein-journals.orgnih.gov For the synthesis of "this compound," an ML-driven approach could rapidly identify the optimal conditions (e.g., temperature, catalyst loading, solvent) to maximize yield and minimize byproducts, significantly reducing development time and resources compared to traditional one-variable-at-a-time methods. nih.gov

Table 3: Machine Learning Applications in Future Research

| ML Application | Methodology | Goal |

|---|---|---|

| Property Prediction | Quantitative Structure-Property Relationship (QSPR) models; Deep Learning. researchgate.netmdpi.com | Predict physicochemical and material properties to guide applications. |

| Reaction Optimization | Bayesian Optimization; Active Learning. nih.gov | Efficiently find optimal synthetic conditions (yield, selectivity). |

| Automated Synthesis | Integration of ML algorithms with robotic flow chemistry platforms. digitellinc.combeilstein-journals.org | Develop a fully automated, self-optimizing synthesis process. |

| Novel Catalyst Design | Generative models trained on catalyst performance data. | Propose novel catalyst structures for improved synthetic efficiency. |

Investigation of its Potential Role in Supramolecular Assemblies or Advanced Materials Precursors

The molecular structure of "this compound," featuring an aromatic ring, a methoxy (B1213986) group, and a reactive propene tail, makes it an interesting candidate for creating higher-order structures and advanced materials.

Supramolecular Assemblies: Phenylpropanoids are known to participate in various biological assemblies. nih.govfrontiersin.org The potential for "this compound" to form self-assembled structures through non-covalent interactions like π-π stacking (from the aromatic ring) and hydrogen bonding (involving the methoxy oxygen) warrants investigation. Understanding and controlling this self-assembly could lead to the development of novel gels, liquid crystals, or other soft materials.

Advanced Materials Precursors: The propene group provides a reactive handle for polymerization. As an analogue of methoxystyrene, this compound could serve as a monomer for the synthesis of novel polymers with tailored properties, such as high refractive index, thermal stability, or specific dielectric characteristics. Functionalization of hypercrosslinked microporous poly(para-methoxystyrene) has been shown to create materials for selective ion extraction, suggesting that polymers derived from this dimethyl-substituted analogue could also yield functional porous materials. mdpi.com Furthermore, its structure suggests potential as a precursor for advanced deposition materials used in chemical vapor deposition (CVD) or atomic layer deposition (ALD) to create thin films with specific functionalities for electronics or coatings. entegris.com

Q & A

Q. What are the established synthetic routes for 3-(3,5-dimethyl-4-methoxyphenyl)-1-propene, and what are the critical reaction conditions?

The compound is synthesized via Claisen-Schmidt condensation or Friedel-Crafts alkylation. A 2012 study (Cardona et al.) reported its preparation using allylation of 3,5-dimethyl-4-methoxybenzaldehyde derivatives, followed by acid-catalyzed elimination (e.g., H₂SO₄ or PTSA). Key conditions include anhydrous solvents (e.g., DCM or THF), controlled temperatures (60–80°C), and inert atmospheres to prevent oxidation. Purification involves column chromatography (silica gel, petroleum ether/ethyl acetate) and recrystallization .

Q. How is structural characterization of this compound performed, and what spectroscopic signatures are critical?

Characterization relies on:

Q. What are the primary research applications of this compound in academic settings?

It serves as a precursor in medicinal chemistry (e.g., antiviral or anticancer agents) and materials science (e.g., liquid crystals or polymer additives). Its methoxy and methyl groups enable regioselective functionalization for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,5-dimethyl and 4-methoxy substituents influence reactivity in cross-coupling reactions?

The 3,5-dimethyl groups impose steric hindrance, limiting electrophilic substitution at the para position. The 4-methoxy group donates electron density via resonance, activating the aromatic ring for nucleophilic attacks. Computational studies (DFT) suggest these substituents reduce reaction rates in Suzuki-Miyaura couplings but enhance stability in radical reactions .

Q. What methodological challenges arise in resolving data contradictions between synthetic yield and purity across studies?

Discrepancies often stem from:

- Reagent quality : Hydrous solvents or impure catalysts reduce yields.

- Chromatography conditions : Variations in solvent polarity (e.g., hexane vs. petroleum ether) affect purity.

- Crystallization solvents : Polar aprotic solvents (e.g., DMF) may trap impurities.

Mitigation strategies include rigorous drying of reagents and standardized TLC protocols (e.g., Rf = 0.85 in 4:1 petroleum ether/ethyl acetate) .

Q. How can computational modeling (e.g., DFT or MD simulations) guide the design of derivatives with enhanced bioactivity?

- DFT : Predicts frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for functionalization.

- Molecular docking : Screens binding affinity to targets (e.g., kinase enzymes) by modeling substituent interactions.

- MD simulations : Assess stability in lipid bilayers for drug delivery applications.

A 2011 study demonstrated MD-guided optimization of similar propene derivatives for improved pharmacokinetics .

Q. What advanced purification techniques address low yields in gram-scale syntheses?

- Simulated moving bed (SMB) chromatography : Enhances throughput for industrial-scale separation.

- High-pressure recrystallization : Improves crystal purity under controlled cooling rates.

- Distillation : Fractional distillation at reduced pressure (e.g., 10 mmHg) isolates the compound from high-boiling byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.